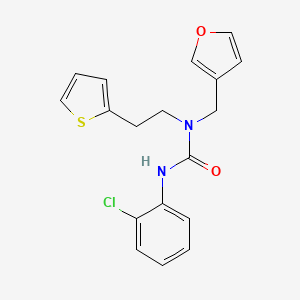
3-(2-Chlorophenyl)-1-(furan-3-ylmethyl)-1-(2-(thiophen-2-yl)ethyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Chlorophenyl)-1-(furan-3-ylmethyl)-1-(2-(thiophen-2-yl)ethyl)urea is a synthetic organic compound that features a complex structure with multiple functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chlorophenyl)-1-(furan-3-ylmethyl)-1-(2-(thiophen-2-yl)ethyl)urea typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Urea Core: This can be achieved by reacting an isocyanate with an amine.
Introduction of the Chlorophenyl Group: This step might involve a nucleophilic substitution reaction where a chlorophenyl group is introduced.
Attachment of the Furan and Thiophene Groups: These groups can be introduced through various coupling reactions, such as Suzuki or Heck coupling.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the furan and thiophene rings.
Reduction: Reduction reactions could target the urea moiety or the aromatic rings.
Substitution: Various substitution reactions can occur, especially on the chlorophenyl group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups.
科学的研究の応用
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a biochemical probe or in the study of enzyme interactions.
Medicine: Possible therapeutic applications, though specific uses would require further research.
Industry: Could be used in the development of new materials or as a catalyst in certain reactions.
作用機序
The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, altering their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
類似化合物との比較
Similar Compounds
- 3-(2-Chlorophenyl)-1-(furan-2-ylmethyl)-1-(2-(thiophen-2-yl)ethyl)urea
- 3-(2-Chlorophenyl)-1-(furan-3-ylmethyl)-1-(2-(thiophen-3-yl)ethyl)urea
Uniqueness
The uniqueness of 3-(2-Chlorophenyl)-1-(furan-3-ylmethyl)-1-(2-(thiophen-2-yl)ethyl)urea lies in its specific arrangement of functional groups, which can confer distinct chemical and biological properties compared to similar compounds.
生物活性
3-(2-Chlorophenyl)-1-(furan-3-ylmethyl)-1-(2-(thiophen-2-yl)ethyl)urea is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
The compound's structure features a urea moiety, which is known for its ability to form hydrogen bonds, enhancing its interaction with biological targets. The presence of a chlorophenyl group, furan, and thiophene enhances its lipophilicity and biological activity.
Antitumor Activity
Recent studies have shown that compounds with similar structural features exhibit significant antitumor properties. For instance, a related compound demonstrated GI50 values (the concentration required to inhibit cell growth by 50%) against various cancer cell lines, such as:
| Cell Line | GI50 (µM) |
|---|---|
| EKVX (Lung cancer) | 1.7 |
| RPMI-8226 (Leukemia) | 21.5 |
| OVCAR-4 (Ovarian) | 25.9 |
| PC-3 (Prostate cancer) | 28.7 |
These results suggest that this compound could exhibit similar or enhanced antitumor efficacy due to its unique structural components .
Antimicrobial Activity
The urea derivatives have also been noted for their antimicrobial properties. A study indicated that compounds with thiourea and urea functionalities showed broad-spectrum antimicrobial activity, which could be attributed to their ability to disrupt microbial cell membranes or inhibit essential enzymes .
The biological activity of this compound may be linked to its ability to interact with specific biological targets, such as enzymes involved in cell proliferation and survival. The design of such compounds often aims at inhibiting enzymes like GSK-3β, which play crucial roles in cancer progression .
Case Studies
- In Vitro Studies : A comparative study on similar urea compounds showed that modifications in the substituent groups significantly affected their cytotoxicity and selectivity towards cancer cells. The introduction of the furan and thiophene groups was found to enhance the antitumor activity compared to simpler urea derivatives .
- Structure-Activity Relationship (SAR) : An investigation into the SAR of related compounds revealed that variations in the aromatic substituents influenced both the potency and selectivity of the compounds against different cancer cell lines. This suggests that optimizing the substituent groups on this compound could lead to improved therapeutic agents .
特性
IUPAC Name |
3-(2-chlorophenyl)-1-(furan-3-ylmethyl)-1-(2-thiophen-2-ylethyl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O2S/c19-16-5-1-2-6-17(16)20-18(22)21(12-14-8-10-23-13-14)9-7-15-4-3-11-24-15/h1-6,8,10-11,13H,7,9,12H2,(H,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIVHQMWXMRCPLC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)N(CCC2=CC=CS2)CC3=COC=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














